BenchChemオンラインストアへようこそ!

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Procure the precisely substituted 2-(2,5-dichlorobenzamido)-5-(4-bromobenzylthio)-1,3,4-thiadiazole to secure its potency-optimized electronic environment for Abl/Src kinase and Cdc25B/PTP1B phosphatase inhibition. Unlike the unsubstituted benzylthio analog (CAS 393567-95-8), the 4-bromobenzylthio moiety provides a palladium-catalyzed cross-coupling handle for rapid SAR library expansion without de novo scaffold synthesis. Aligns with the patented Wnt inhibitor pharmacophore (WO2016131808A1), offering a cost-effective entry point for oncology phenotypic screening.

Molecular Formula C16H10BrCl2N3OS2
Molecular Weight 475.2
CAS No. 392303-00-3
Cat. No. B2454794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
CAS392303-00-3
Molecular FormulaC16H10BrCl2N3OS2
Molecular Weight475.2
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br
InChIInChI=1S/C16H10BrCl2N3OS2/c17-10-3-1-9(2-4-10)8-24-16-22-21-15(25-16)20-14(23)12-7-11(18)5-6-13(12)19/h1-7H,8H2,(H,20,21,23)
InChIKeyDERBPUXFDIMANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide (CAS 392303-00-3) as a Defined 1,3,4-Thiadiazole-2-Amide Scaffold


N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide (CAS 392303-00-3) is a synthetic, fully substituted 1,3,4-thiadiazole derivative featuring a 4-bromobenzylthio moiety at the 5-position and a 2,5-dichlorobenzamide group at the 2-position (molecular formula C₁₆H₁₀BrCl₂N₃OS₂; MW 475.2 g/mol) [1]. This substitution pattern places it within the most inhibitory-active class of 1,3,4-thiadiazoles, which are characterized by secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at positions 2 and 5, as identified in comprehensive patent surveys [2]. The compound is supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry, chemical biology, and preclinical probe-development programs.

Why In-Class 1,3,4-Thiadiazole Analogs Cannot Be Interchanged: The Case for N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide


1,3,4-Thiadiazole-based amides with benzylthio substituents at position 5 are known to engage multiple therapeutic targets including Abl and Src tyrosine kinases, Wnt signaling components, and Cdc25B/PTP1B phosphatases; however, the specific electronic and steric properties conferred by the 4‑bromobenzylthio and 2,5‑dichlorobenzamide groups directly control target engagement and selectivity [1]. Patent literature explicitly demonstrates that the combination of a secondary amido group at position 2 and a benzylthio group at position 5 defines the core pharmacophore for high inhibitory potency, and even minor modifications to these substituents yield large shifts in IC₅₀ values across enzyme and cellular assays [2]. Consequently, procurement decisions that treat the unsubstituted benzylthio analog (CAS 393567‑95‑8), the para‑bromophenyl analog (CAS missing), or the 3,5‑dichlorobenzamide isomer (CAS 392302‑98‑6) as functionally equivalent to the 4‑bromobenzylthio‑2,5‑dichlorobenzamide derivative risk introducing uncharacterized potency and selectivity profiles that will confound target-based screening and SAR campaigns.

Quantitative Differentiation Evidence for N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide Against Structural Analogs


Amido Substitution at Position 2 Is the Dominant Potency Driver in 1,3,4-Thiadiazole-2,5-Disubstituted Inhibitors

A landmark patent review encompassing all isomeric thiadiazole scaffolds concluded that the most inhibitory active 1,3,4-thiadiazole compounds are those incorporating secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at positions 2 and 5 [1]. This defines a strict pharmacophoric requirement: the target compound’s dual 2‑amido/5‑benzylthio substitution is predicted to confer higher potency than mono‑substituted or ring‑substituted variants. In a separate cell‑based study, N‑(5‑(benzylthio)‑1,3,4‑thiadiazol‑2‑yl)‑2‑(4‑(trifluoromethyl)phenyl)acetamide (analog 3g) achieved an IC₅₀ of 9 µM against MDA‑MB‑231 breast cancer cells, approximately 2.2‑fold more potent than the clinical kinase inhibitor imatinib (IC₅₀ = 20 µM) in the same MTT assay [2]. While this study tested an acetamide rather than a benzamide, it provides cross‑study evidence that the 2‑amido‑5‑benzylthio architecture is capable of surpassing a known therapeutic agent, and the 2,5‑dichlorobenzamide present in the target compound is expected to further tune potency through electronic effects.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Electron‑Withdrawing Substituents on the Phenyl Ring Enhance Anticancer Potency in 1,3,4‑Thiadiazole‑2‑Amide Derivatives

In a systematic SAR study of N‑(5‑(substituted‑benzylthio)‑1,3,4‑thiadiazol‑2‑yl)‑2‑p‑nitrophenylacetamide derivatives, compounds bearing electron‑withdrawing substituents (Cl, F, NO₂) on the phenyl ring exhibited markedly improved anticancer activity compared to the unsubstituted lead (compound 3l) or electron‑donating (methoxy) analogs (compounds 3j, 3k) [1]. The target compound incorporates two electron‑withdrawing chlorine atoms at the 2‑ and 5‑positions of the benzamide ring, a pattern that aligns with the SAR trend for enhanced potency. The bromine atom on the benzylthio group further contributes to the electron‑deficient character of the molecule, potentially strengthening target-ligand interactions through halogen bonding.

Anticancer Activity SAR Cytotoxicity

Bromine Substitution at the 4‑Position of the Benzylthio Moiety Confers a Reactive Handle for Late‑Stage Derivatization

The 4‑bromobenzylthio group in the target compound provides a synthetic handle that is absent in the widely available benzylthio analog (CAS 393567‑95‑8) . The bromine atom is amenable to palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Sonogashira) for late‑stage diversification, enabling the generation of focused compound libraries without resynthesizing the entire thiadiazole scaffold. This reactivity is not possible with the unsubstituted benzylthio variant and is only feasible with halogen‑containing analogs.

Chemical Biology Probe Design Click Chemistry

Pipeline Example N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide as a Putative Wnt Signaling Pathway Inhibitor

A patent application (WO2016131808A1) discloses 1,3,4‑thiadiazol‑2‑yl‑benzamide derivatives as inhibitors of the Wnt signaling pathway, with a general formula that encompasses the target compound [1]. The patent explicitly claims compounds where the 5‑position of the thiadiazole ring is substituted with a benzylthio group and the 2‑position carries a substituted benzamide. The inclusion of the 4‑bromobenzylthio‑2,5‑dichlorobenzamide structure within the Markush claims indicates that it falls within the defined pharmacophore for Wnt inhibition, whereas analogs lacking either the benzylthio or the amido substituent are not covered by the patent’s activity scope.

Wnt Signaling Inhibitor Oncology

Highest-Impact Application Scenarios for N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide Based on Evidenced Differentiation


Kinase‑Focused Anticancer Probe Development

The target compound embodies the 2‑(substituted‑amido)‑5‑(benzylthio)‑1,3,4‑thiadiazole pharmacophore that has demonstrated superior cytotoxicity against breast (MDA‑MB‑231) and prostate (PC3) cancer cell lines relative to imatinib . Its electron‑withdrawing 2,5‑dichlorobenzamide group is predicted to further enhance potency based on published SAR . Procurement of this exact compound, rather than the unsubstituted benzylthio analog, ensures that the kinase‑inhibitory scaffold is present in its most potency‑favoring electronic environment, making it suitable for direct testing in Abl/Src kinase inhibition assays and downstream oncology phenotypic screens.

Wnt Pathway‑Targeted Hit Validation

Because the compound falls within the generic formula of patented 1,3,4‑thiadiazol‑2‑yl‑benzamide Wnt inhibitors (WO2016131808A1) , it can serve as a cost‑effective entry point for academic or biotech Wnt signaling research. Unlike commercial Wnt inhibitors that are proprietary or expensive, this compound provides an accessible scaffold for validating Wnt reporter assays, β‑catenin stabilization endpoints, and target engagement studies without infringing on composition‑of‑matter claims if used for experimental tool purposes.

Focused Library Design Through Late‑Stage Functionalization

The presence of the 4‑bromobenzylthio moiety provides a unique synthetic handle for palladium‑catalyzed cross‑coupling . This allows researchers to use the compound as a core building block for generating diverse analog libraries without resynthesizing the thiadiazole‑benzamide backbone. In contrast, the benzylthio analog (CAS 393567‑95‑8) lacks this reactivity and would require de novo synthesis for each new derivative, making the brominated compound a more efficient and flexible choice for SAR expansion studies.

Selectivity Profiling Against Cdc25B and PTP1B Phosphatases

Thiadiazole‑2‑amide derivatives have shown nanomolar to low‑micromolar inhibition of the dual‑specificity phosphatase Cdc25B and the protein‑tyrosine phosphatase PTP1B . Although direct data for the target compound are not yet published, its structural alignment with the most potent series members (IC₅₀ values as low as 0.85 µg/mL for PTP1B) positions it as a high‑priority candidate for phosphatase selectivity panels. Procuring the compound now allows teams to generate proprietary selectivity data against both standard drugs (Na₃VO₄, oleanolic acid) and known thiadiazole‑based inhibitors, securing a competitive position in phosphatase‑targeted drug discovery.

Quote Request

Request a Quote for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.